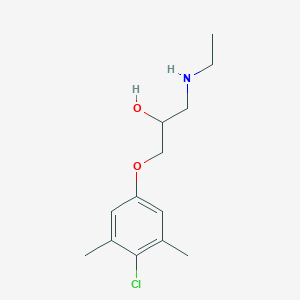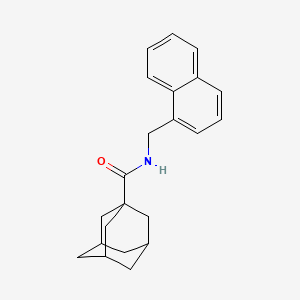![molecular formula C22H22N3O5P B5216521 diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate, also known as DNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of phosphonate derivatives and is widely used in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate involves the inhibition of acetylcholinesterase by binding to the active site of the enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased cholinergic activity. This compound also acts as a fluorescent probe by binding to proteins and nucleic acids, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase cholinergic activity, leading to enhanced neurotransmission. This compound has also been shown to have antitumor and antiviral activities, making it a potential candidate for drug development. However, it is important to note that the effects of this compound may vary depending on the concentration and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful in studying the role of acetylcholine in various physiological processes. This compound is also a fluorescent probe, making it useful for studying the binding of ligands to proteins and nucleic acids. However, this compound has some limitations as well. It is toxic at high concentrations, and its effects may vary depending on the concentration and duration of exposure. Therefore, it is important to use appropriate safety measures when working with this compound.
Orientations Futures
There are several future directions for diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate research. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Another direction is the use of this compound as a tool for studying the role of acetylcholine in various physiological processes. Additionally, the development of new fluorescent probes based on this compound could lead to new insights into protein and nucleic acid interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it useful in studying the role of acetylcholine in various physiological processes, as well as a potential candidate for drug development. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research.
Méthodes De Synthèse
The synthesis of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate involves the reaction of 4-nitroaniline with diphenyl phosphite in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization. The purity of the compound can be determined by melting point analysis and spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound useful in studying the role of acetylcholine in various physiological processes. This compound is also used as a fluorescent probe for studying the binding of ligands to proteins and nucleic acids. Additionally, this compound has been shown to have antitumor and antiviral activities, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
1-diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N3O5P/c26-25(27)20-13-11-19(12-14-20)23-15-17-24(18-16-23)31(28,29-21-7-3-1-4-8-21)30-22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUHFXBETRTMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)



![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)

![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
